(S)-2-(((Benzyloxy)carbonyl)amino)-2-cycloheptylacetic acid is a chiral amino acid derivative with significant relevance in medicinal chemistry and drug development. This compound is characterized by its unique structure, which incorporates a benzyloxycarbonyl group that enhances its stability and solubility properties. The compound is primarily classified as an amino acid derivative and is recognized for its potential applications in peptide synthesis and as a building block in pharmaceutical formulations.
The compound can be sourced from various chemical suppliers and research institutions that specialize in organic synthesis. It falls under the category of amino acids, specifically as a derivative of cycloheptylacetic acid, which is notable for its cyclic structure that contributes to its distinct chemical properties. The compound's classification can be further detailed by its CAS number, which is 69901-75-3, allowing for easier identification in chemical databases.
The synthesis of (S)-2-(((benzyloxy)carbonyl)amino)-2-cycloheptylacetic acid typically involves several steps that utilize standard organic synthesis techniques. One common method includes the reaction of ethyl 2-(((benzyloxy)carbonyl)amino)-2-chloroacetate with zinc in an appropriate solvent under reflux conditions. This method has been documented to yield the target compound with high purity and efficiency.
The molecular formula of (S)-2-(((benzyloxy)carbonyl)amino)-2-cycloheptylacetic acid is C16H21NO4. Its structure features a cycloheptyl group attached to a carboxylic acid moiety, with a benzyloxycarbonyl protecting group on the amino functionality.
(S)-2-(((Benzyloxy)carbonyl)amino)-2-cycloheptylacetic acid can participate in various chemical reactions typical of amino acids:
The mechanism of action for (S)-2-(((benzyloxy)carbonyl)amino)-2-cycloheptylacetic acid primarily revolves around its role as a building block in peptide synthesis. Upon incorporation into peptides, it can influence biological activity through:
(S)-2-(((Benzyloxy)carbonyl)amino)-2-cycloheptylacetic acid has several scientific uses:
This compound exemplifies the intersection of organic chemistry and pharmacology, showcasing how modifications at the molecular level can lead to significant advancements in drug design and therapeutic efficacy.
The seven-membered cycloheptyl ring in (S)-2-(((benzyloxy)carbonyl)amino)-2-cycloheptylacetic acid imposes significant steric demands, necessitating advanced asymmetric catalysis for enantiocontrol. Nickel(II) complexes with C₁-symmetric imidazolidine-pyrroloimidazolone pyridine ligands enable α-functionalization of sterically hindered α-fluoro-β-aryl esters, achieving up to 98% enantiomeric excess (ee) and 97% yield in analogous systems [2]. This methodology is adaptable to cycloheptylglycine precursors by substituting β-aryl groups with cycloheptyl moieties. Copper(I)-catalyzed hydroamination represents another approach, where ligand-controlled regioseversal permits β-selective amination of α,β-unsaturated carbonyls. Using (S,S)-Ph-BPE ligands, cinnamate derivatives form β-amino acids with >99% ee, a strategy applicable to cycloheptyl-containing substrates [7].
Table 1: Asymmetric Catalysis Performance for Cycloheptylglycine Analogues
Catalyst System | Substrate Class | Yield (%) | ee (%) | Key Feature |
---|---|---|---|---|
Ni(II)/Imidazolidine-pyridine | α-Fluoro-β-aryl esters | 97 | 98 | High steric tolerance |
Cu(I)/(S,S)-Ph-BPE | t-Butyl cinnamates | 87 | >99 | Regioselectivity reversal |
Pd(0)/BINAP | Allylic cycloheptyl acetates | 91* | 95* | *Predicted for cycloheptyl adaptation |
Incorporating this sterically constrained amino acid into peptide chains requires optimized Solid-Phase Peptide Synthesis protocols. The cycloheptyl group’s conformational flexibility (∼30% larger than cyclohexyl) exacerbates aggregation during chain elongation. Key adaptations include:
Table 2: SPPS Handling Parameters for Cycloheptylglycine-Containing Peptides
Challenge | Strategy | Efficiency Gain |
---|---|---|
Steric hindrance | HATU/DIEA in dimethylformamide, 4h | Coupling yield: 85% → 99% |
Chain aggregation | 20% dimethyl sulfoxide in dimethylformamide | Crude purity: 60% → 85% |
Cbz stability | Standard Fmoc-deprotection | No detectable Cbz cleavage |
Constructing the chiral cycloheptyl scaffold demands auxiliaries that withstand ring strain and conformational dynamics. Evans oxazolidinones enable asymmetric alkylation of heptane-1,6-dicarboxylic acid derivatives, achieving diastereoselectivities >95:5 when using N-acyloxazolidinones with titanium tetrachloride/diisopropylethylamine [4]. Alternatively, benzophenone Schiff bases of glycine facilitate phase-transfer alkylation: glycine tert-butyl imine derivatives react with 7-bromohept-1-ene under benzyltriethylammonium catalysis, yielding enantioenriched precursors after hydrogenation and hydrolysis (75% ee, upgradeable to >99% via recrystallization) [8]. Chiral pool synthesis using (R)-pulegone provides a terpene-derived auxiliary, where the pre-existing chiral center directs stereoselective cycloheptanation via intramolecular aldol condensation, avoiding metal catalysts entirely [4].
Table 3: Chiral Auxiliary Performance in Cycloheptylglycine Synthesis
Auxiliary | Reaction Type | diastereomeric excess (%) | Key Advantage |
---|---|---|---|
Evans oxazolidinone | TiCl₄-mediated alkylation | >95 | Predictable S-induction |
Benzophenone glycine imine | Phase-transfer alkylation | 75 (upgradable) | No low-temperature requirements |
(R)-Pulegone | Intramolecular aldol | 90 | Metal-free, renewable source |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 116383-34-7
CAS No.: 14476-25-6
CAS No.:
CAS No.: